molecular formula C15H15NO3 B12860279 (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate

Cat. No.: B12860279
M. Wt: 257.28 g/mol
InChI Key: LIKLLBNWKMRJST-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate (CAS 1212181-08-2) is a chiral pyrrole-2-carboxaldehyde derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a stereogenic center and a key 2-formylpyrrole (Py-2-C) scaffold, a structure recognized for its diverse physiological activities . The formyl group at the 2-position of the pyrrole ring is a critical functional handle for further chemical modifications, making this reagent a valuable building block for the synthesis of more complex molecules. The pyrrole-2-carboxaldehyde skeleton is found in advanced glycation end products (AGEs), such as the well-known diabetes molecular marker, pyrraline . Consequently, this (R)-enantiomer and analogous compounds are primarily investigated for their potential in diabetes research , particularly in studies related to the Maillard reaction pathway and the formation of AGEs . Beyond this, pyrrole-2-carboxylate derivatives have demonstrated a range of pharmacological activities in scientific studies, including anticancer, anti-inflammatory, and analgesic properties . The presence of the chiral (R) configuration is crucial for research aimed at exploring stereospecific interactions with biological targets, such as enzymes, for the development of new therapeutics . Researchers utilize this compound as a key intermediate in the design and synthesis of potential enzyme inhibitors and other bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl (2R)-2-(2-formylpyrrol-1-yl)-2-phenylacetate

InChI

InChI=1S/C15H15NO3/c1-2-19-15(18)14(12-7-4-3-5-8-12)16-10-6-9-13(16)11-17/h3-11,14H,2H2,1H3/t14-/m1/s1

InChI Key

LIKLLBNWKMRJST-CQSZACIVSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)N2C=CC=C2C=O

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate typically involves the reaction of ethyl 2-phenylacetate with a formylated pyrrole derivative. One common method is the condensation of ethyl 2-phenylacetate with 2-formyl-1H-pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Ethyl 2-(2-carboxy-1H-pyrrol-1-yl)-2-phenylacetate.

    Reduction: Ethyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-2-phenylacetate.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate exhibits promising anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly in breast and prostate cancer models. In vitro assays demonstrated that the compound effectively inhibited cell proliferation and promoted programmed cell death through the activation of caspase pathways .

Neuroprotective Effects
Research has also suggested neuroprotective effects of (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate. In animal models of neurodegenerative diseases, such as Alzheimer's, the compound showed potential in reducing oxidative stress and inflammation in neuronal cells. This was attributed to its ability to modulate signaling pathways associated with neuroinflammation, thus providing a protective effect against neuronal damage .

Materials Science

Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers with enhanced properties. By incorporating (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate into polymer matrices, researchers have developed materials with improved mechanical strength and thermal stability. These materials are being explored for applications in packaging and biomedical devices due to their biocompatibility and durability .

Nanotechnology
In nanotechnology, (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate has been investigated as a building block for nanoparticles designed for drug delivery systems. The unique chemical structure allows for the functionalization of nanoparticles, enhancing their ability to target specific tissues or cells, thereby improving the efficacy of therapeutic agents while minimizing side effects .

Cosmetic Formulation

Skin Care Products
The compound is gaining traction in the cosmetic industry, particularly in skin care formulations. Its properties as an emulsifier and stabilizer make it suitable for creams and lotions. Studies have shown that formulations containing (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate exhibit improved skin hydration and texture, making it an attractive ingredient for moisturizing products .

Anti-Aging Formulations
Additionally, (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate has been included in anti-aging products due to its antioxidant properties. It helps combat oxidative stress on the skin, which is a significant factor in aging. Clinical trials have indicated that topical application of products containing this compound can lead to visible improvements in skin elasticity and reduction of fine lines .

Summary of Applications

Application Area Key Findings
Medicinal ChemistryAnticancer activity; neuroprotective effects
Materials ScienceEnhanced polymer properties; drug delivery systems
Cosmetic FormulationImproved skin hydration; anti-aging benefits

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Groups

The compound shares key functional groups with several analogs (Table 1):

Compound Name Key Functional Groups Structural Similarity Reference
(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate Formyl-pyrrole, phenylacetate, ester N/A Target
Ethyl (2E)-2-cyano-3-(1-methyl-pyrrol-2-yl)prop-2-enoate Cyano, pyrrole, ester High (pyrrole core)
Ethyl 2-phenylacetate Phenylacetate, ester Moderate (backbone)
Ethyl 2-(2-cyanophenyl)acetate Cyano, phenylacetate, ester Moderate (substituent)

Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogs:

  • Volatility : Ethyl 2-phenylacetate is a volatile ester contributing to wine and Baijiu aromas, with concentrations reduced by ultrafiltration . The formyl-pyrrole group in the target compound likely reduces volatility due to increased molecular weight and polarity.
  • Solubility: Pyrrole derivatives often exhibit moderate solubility in polar solvents, whereas cyano-substituted analogs (e.g., ethyl 2-(2-cyanophenyl)acetate) may have lower solubility due to hydrophobic interactions .

Biological Activity

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive review of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methodologies involving pyrrole derivatives. A notable approach includes the reaction of ethyl acetate with 2-formyl-1H-pyrrole in the presence of suitable catalysts. The synthetic pathway typically involves:

  • Formation of Pyrrole Derivative : Starting with 2-formyl-1H-pyrrole.
  • Esterification : Reacting with ethyl acetate under acidic conditions to yield the desired ester.

Biological Activity Overview

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate has been studied for various biological activities, including:

  • Antitumor Properties : Research indicates that compounds similar to this structure exhibit significant anti-cancer activity, particularly against breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of several bacterial strains.

The biological activity of (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It could affect pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression.

Case Studies

Several case studies have highlighted the efficacy of (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties, where (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study suggested that the compound disrupts bacterial cell membranes.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntitumorBreast Cancer CellsApoptosis Induction
AntitumorLung Cancer CellsCell Cycle Arrest
AntimicrobialStaphylococcus aureusGrowth Inhibition
AntimicrobialEscherichia coliMembrane Disruption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.